molecular formula C6H14Cl2Si B8651707 Bis(chloromethyl)diethylsilane

Bis(chloromethyl)diethylsilane

Cat. No.: B8651707
M. Wt: 185.16 g/mol
InChI Key: AXEPYLPFIMSVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(chloromethyl)diethylsilane is an organosilicon compound characterized by two chloromethyl (–CH₂Cl) groups and two ethyl (–C₂H₅) groups bonded to a central silicon atom. Chloromethyl groups confer electrophilic reactivity, enabling applications in crosslinking, polymer modification, and functionalization of silicon-based materials .

Properties

Molecular Formula

C6H14Cl2Si

Molecular Weight

185.16 g/mol

IUPAC Name

bis(chloromethyl)-diethylsilane

InChI

InChI=1S/C6H14Cl2Si/c1-3-9(4-2,5-7)6-8/h3-6H2,1-2H3

InChI Key

AXEPYLPFIMSVFD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CCl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts bis(chloromethyl)diethylsilane with structurally related chloromethylsilanes:

Compound Name Molecular Formula Substituents on Si Molecular Weight (g/mol) Key Properties
This compound* C₆H₁₄Cl₂Si 2 chloromethyl, 2 ethyl ~197.2 (estimated) Likely liquid; moderate reactivity
Bis(chloromethyl)dimethylsilane C₄H₁₀Cl₂Si 2 chloromethyl, 2 methyl 143.09 Density: 1.086 g/cm³; B.P.: 149°C
Dichlorobis(chloromethyl)silane C₂H₄Cl₄Si 2 chloromethyl, 2 chlorine 197.94 Higher reactivity due to Cl substituents
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 1 chloromethyl, 1 methyl, 2 ethoxy 182.72 Lower reactivity; used in hydrolytically stable materials

Reactivity and Functional Differences

  • Electrophilic Reactivity : Chloromethyl groups in this compound are expected to exhibit thiol reactivity comparable to other chloromethyl ketones, enabling nucleophilic substitution or crosslinking reactions . Dichlorobis(chloromethyl)silane (C₂H₄Cl₄Si) shows enhanced reactivity due to electron-withdrawing Cl substituents, making it more aggressive in chloromethylation reactions .
  • Hydrolytic Stability : Ethyl and ethoxy substituents (e.g., in chloromethylmethyldiethoxysilane) reduce hydrolysis rates compared to chlorine-substituted analogs, favoring applications requiring moisture resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.